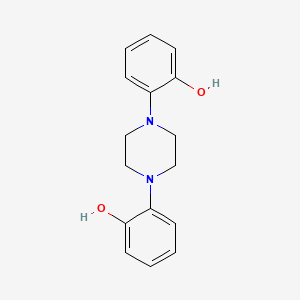
2,2'-(Piperazine-1,4-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Piperazine-1,4-diyl)diphenol is an organic compound characterized by the presence of a piperazine ring bonded to two phenol groups
Méthodes De Préparation
The synthesis of 2,2’-(Piperazine-1,4-diyl)diphenol typically involves the reaction of piperazine with phenol derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,2’-(Piperazine-1,4-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ether or ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-(Piperazine-1,4-diyl)diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Piperazine-1,4-diyl)diphenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The compound’s phenolic groups play a crucial role in its ability to form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
2,2’-(Piperazine-1,4-diyl)diphenol can be compared with similar compounds such as:
4,4’-Dichloro-2,2’-(piperazine-1,4-diyl-dimethyl-ene)diphenol: This compound has similar structural features but includes chlorine atoms, which can alter its chemical properties.
2,2’-(Piperazine-1,4-diyl)diethanol: This compound has ethanol groups instead of phenol groups, affecting its reactivity and applications.
The uniqueness of 2,2’-(Piperazine-1,4-diyl)diphenol lies in its specific combination of a piperazine ring and phenol groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
106021-55-0 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyphenyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H18N2O2/c19-15-7-3-1-5-13(15)17-9-11-18(12-10-17)14-6-2-4-8-16(14)20/h1-8,19-20H,9-12H2 |
Clé InChI |
WPLCWWULSFXWOO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




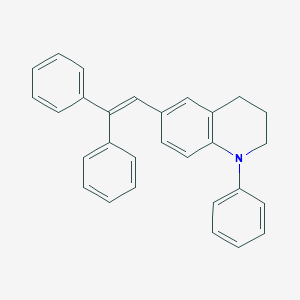

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
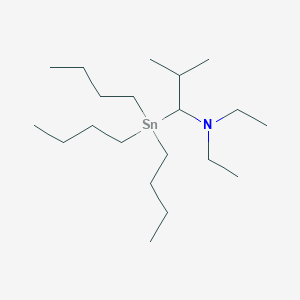
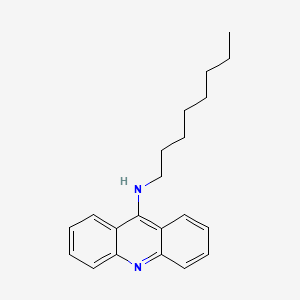
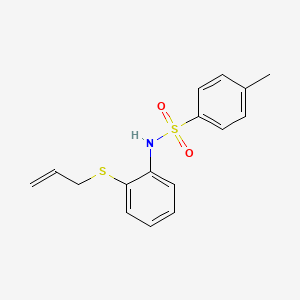

![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
